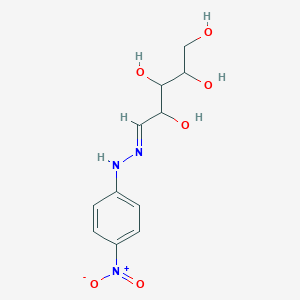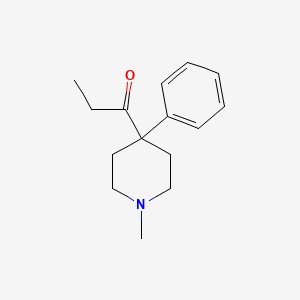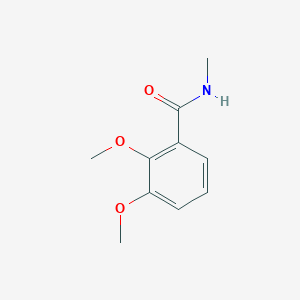
4-(氮杂环丁烷-3-基)苯酚盐酸盐
描述
. It is known for its unique structure, which includes an azetidine ring, a phenol group, and a hydrochloride salt.
科学研究应用
4-(Azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has potential therapeutic applications and is being investigated for its effects on different biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other compounds
作用机制
Mode of Action
The mode of action involves the binding of 4-(Azetidin-3-yl)phenol hydrochloride to its target receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to a receptor, it may mimic the natural ligand, leading to receptor activation and subsequent cellular responses. Alternatively, it may block the receptor, preventing the natural ligand from binding and thus inhibiting the receptor’s function .
Biochemical Pathways
The interaction of 4-(Azetidin-3-yl)phenol hydrochloride with its targets can affect various biochemical pathways. These pathways might include signal transduction cascades, metabolic pathways, or gene expression regulation. The downstream effects depend on the specific targets and can range from altered cellular metabolism to changes in gene expression patterns .
Pharmacokinetics
The pharmacokinetics of 4-(Azetidin-3-yl)phenol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier if it targets central nervous system receptors. Metabolism typically occurs in the liver, where the compound may be converted into active or inactive metabolites. Finally, excretion is primarily through the kidneys .
Result of Action
At the molecular level, the action of 4-(Azetidin-3-yl)phenol hydrochloride can lead to changes in receptor activity or enzyme function. These changes can result in altered cellular signaling, metabolic shifts, or modifications in gene expression. At the cellular level, these molecular changes can influence cell behavior, such as proliferation, differentiation, or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(Azetidin-3-yl)phenol hydrochloride. For example, extreme pH levels or high temperatures might degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic effectiveness .
准备方法
The synthesis of 4-(Azetidin-3-yl)phenol hydrochloride typically involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This method is efficient and can be applied to the synthesis of functionalized azetidines. Industrial production methods may involve large-scale synthesis techniques that ensure high purity and yield.
化学反应分析
4-(Azetidin-3-yl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
相似化合物的比较
4-(Azetidin-3-yl)phenol hydrochloride can be compared with other similar compounds, such as:
Azetidine: A four-membered heterocycle known for its strain-driven reactivity.
Phenol: A simple aromatic compound with a hydroxyl group.
Hydrochloride salts: Commonly used in pharmaceuticals to enhance the solubility and stability of compounds. The uniqueness of 4-(Azetidin-3-yl)phenol hydrochloride lies in its combination of these structural features, which gives it distinct properties and reactivity.
属性
IUPAC Name |
4-(azetidin-3-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWTJFNXAXLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-33-9 | |
| Record name | Phenol, 4-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1660323.png)


![7-Hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1660328.png)


![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)






![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)
